molecular formula C25H23N3O3 B7715665 N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7715665
M. Wt: 413.5 g/mol
InChI Key: CTXLKRPDFSWOOG-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as DMPOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it is believed that N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide exerts its pharmacological effects by modulating various signaling pathways and molecular targets in the body, including the COX-2 enzyme, NF-κB transcription factor, and PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. These effects include inhibition of COX-2 enzyme activity, suppression of inflammatory cytokine production, induction of apoptosis in cancer cells, and improvement of glucose tolerance in diabetic animals.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide also has some limitations, such as its relatively high cost and limited availability.

Future Directions

There are several future directions for the research and development of N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. These include the optimization of its synthesis method, the evaluation of its pharmacokinetic and pharmacodynamic properties, the exploration of its potential applications in other disease areas, and the development of novel N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide-based materials with unique properties.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide have been discussed in this paper. Further research and development of N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide are warranted to fully explore its potential as a therapeutic agent and material science tool.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with 2,3-dimethylphenylamine in the presence of a coupling agent. The resulting product is purified through recrystallization to obtain N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in high yield and purity.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been evaluated for its anti-inflammatory, analgesic, and antipyretic properties. In pharmacology, N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been investigated for its potential as a therapeutic agent for the treatment of cancer, diabetes, and neurological disorders. In material science, N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been explored for its potential applications in the development of optoelectronic devices.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-16-11-13-19(14-12-16)24-27-25(31-28-24)20-8-4-5-10-22(20)30-15-23(29)26-21-9-6-7-17(2)18(21)3/h4-14H,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXLKRPDFSWOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

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